Chemical structure properties of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
Chemical structure properties of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
An In-depth Technical Guide to the Chemical Structure and Properties of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and valuable photophysical properties.[1][2][3][4] This technical guide provides a comprehensive theoretical and practical framework for the novel compound 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine . While experimental data for this specific molecule is not yet publicly available, this document, grounded in established principles of pyrimidine chemistry, will detail its predicted molecular properties, a robust proposed synthesis protocol, and a thorough plan for its structural elucidation. Furthermore, we will explore its potential applications in drug discovery and materials science based on the extensive research on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in pyrimidine chemistry.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2][4] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in drug discovery, with applications spanning a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][5][6] The synthetic accessibility and structural diversity of pyrimidines allow for fine-tuning of their physicochemical and biological properties.[7] The introduction of phenoxy side chains, as in the target molecule, has been shown to impart interesting biological activities, including kinase inhibition, and can also lead to desirable photophysical properties.[8][9][10] This guide focuses on the synthesis, characterization, and potential utility of the novel derivative, 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine features a central 2-phenylpyrimidine core with two 4-methylphenoxy groups attached at the 4 and 6 positions. The presence of the phenyl and phenoxy groups suggests a non-planar, sterically hindered conformation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C26H22N2O2 |
| Molecular Weight | 394.47 g/mol |
| IUPAC Name | 4,6-bis(p-tolyloxy)-2-phenylpyrimidine |
| Predicted LogP | 5.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Predicted Solubility | Low in water, soluble in organic solvents |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified.
Proposed Synthesis Protocol
The synthesis of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine can be logically approached through a nucleophilic aromatic substitution reaction. This method is a common and effective way to introduce phenoxy groups onto a pyrimidine ring.
Rationale for Synthetic Strategy
The proposed synthesis involves the reaction of a di-substituted pyrimidine, specifically 4,6-dichloro-2-phenylpyrimidine, with an excess of 4-methylphenol in the presence of a suitable base. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic substitution by the electron-withdrawing nature of the nitrogen atoms in the ring. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
Detailed Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloro-2-phenylpyrimidine (1.0 eq), 4-methylphenol (2.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add a suitable high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Product Isolation: The crude product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine.
Structural Elucidation and Characterization
A comprehensive characterization using modern analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl and phenoxy groups in the range of 7.0-8.5 ppm. - A singlet for the methyl protons of the 4-methylphenoxy groups around 2.3-2.5 ppm. - A singlet for the C5 proton of the pyrimidine ring. |
| ¹³C NMR | - Resonances for the quaternary carbons of the pyrimidine ring. - Signals for the aromatic carbons of the phenyl and phenoxy groups. - A signal for the methyl carbons around 20-22 ppm. |
| Mass Spec (HRMS) | - The molecular ion peak corresponding to the exact mass of C26H22N2O2. |
| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkages. - C=N and C=C stretching vibrations of the pyrimidine and aromatic rings. - C-H stretching and bending vibrations for the aromatic and methyl groups. |
Single-Crystal X-ray Diffraction
Obtaining a single crystal of the compound would allow for unambiguous structure determination through X-ray crystallography. This would provide precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule, including the dihedral angles between the pyrimidine ring and the appended aryl groups.[11][12][13][14][15][16]
Potential Applications and Future Research
Based on the known biological and photophysical properties of structurally related pyrimidine derivatives, 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine holds promise in several areas.
Medicinal Chemistry and Drug Discovery
Many substituted pyrimidines are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The phenoxy-pyrimidine scaffold, in particular, has been explored for the development of kinase inhibitors, such as VEGFR-2 and c-Met inhibitors.[8][9]
Future Research Directions:
-
Kinase Inhibition Assays: Screen the compound against a panel of cancer-related kinases to identify potential targets.
-
Anticancer Activity: Evaluate the cytotoxic effects of the compound on various cancer cell lines.
-
Antimicrobial Screening: Test the compound for activity against a range of bacterial and fungal strains.[1][5]
Materials Science
The extended π-conjugated system of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine suggests that it may possess interesting photophysical properties.[10][17][18] Pyrimidine derivatives have been investigated as optical sensors and for their pH-responsive properties.[10][17]
Future Research Directions:
-
Photophysical Characterization: Measure the absorption and emission spectra, fluorescence quantum yield, and lifetime of the compound in various solvents.[19][20]
-
Solvatochromism Studies: Investigate the effect of solvent polarity on the photophysical properties.[18][21]
-
pH Sensing Applications: Explore the potential of the compound as a fluorescent pH sensor.[17]
Visualization of a Potential Signaling Pathway
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion
While 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine is a novel compound with no currently available experimental data, this guide provides a comprehensive roadmap for its synthesis, characterization, and exploration of its potential applications. Based on the rich chemistry of the pyrimidine scaffold and its derivatives, this molecule represents a promising candidate for further investigation in both medicinal chemistry and materials science. The proposed research framework aims to stimulate further inquiry into this and related novel chemical entities.
References
- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
- Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
- PharmaTutor. (2013, November 26). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
- New Journal of Chemistry (RSC Publishing). (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.
- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.).
- PubMed. (2010, October 15). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (n.d.).
- Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). SYNTHESIS AND AChE INHIBITING ACTIVITY OF 2, 4 SUBSTITUTED 6-PHENYL PYRIMIDINES. J. Chil. Chem. Soc., 57(3), 1292.
- NIH. (n.d.). 4-Phenylpyrimidine. PubChem.
- ResearchGate. (n.d.). Pyrimidine derivatives exhibiting important photophysical properties...
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives.
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. (n.d.).
- JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Sciforum. (2023, November 15). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy.
- RSC Publishing - Rsc.org. (n.d.). Highly transparent polyimides derived from 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine and 1,3-bis(5-amino-2-pyridinoxy)benzene: preparation, characterization, and optical properties.
- ResearchGate. (2007, September). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- PMC. (2025). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Benchchem. (n.d.). 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.).
- NIH. (n.d.). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- NIH. (n.d.). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- NIH. (n.d.). 4-Methyl-5-phenylpyrimidine. PubChem.
- PubChem. (n.d.). 4,6-Dimethoxy-N-phenylpyrimidin-2-amine.
- ResearchGate. (2025, October 15). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine.
- PubMed Central. (n.d.). 4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2′-bipyridine.
- MDPI. (n.d.). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine.
- ResearchGate. (2020, March 19). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate.
- NIH. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine. PubChem.
- MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.
- SciELO. (2021). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as.
- ResearchGate. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- MDPI. (2022, July 7). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives.
- Compound 4-{[3-(4-methoxyphenoxy)propyl]sulfanyl}-2-methyl-6-phenylpyrimidine. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. sciforum.net [sciforum.net]
- 20. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 21. researchgate.net [researchgate.net]
